molecular formula C11H19NO B13685167 trans-1-(tert-Butyl)-4-isocyanatocyclohexane

trans-1-(tert-Butyl)-4-isocyanatocyclohexane

Cat. No.: B13685167
M. Wt: 181.27 g/mol
InChI Key: SCGJIAWNVUIDNP-UHFFFAOYSA-N
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Description

trans-1-(tert-Butyl)-4-isocyanatocyclohexane: is an organic compound characterized by a cyclohexane ring substituted with a tert-butyl group and an isocyanate group in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(tert-Butyl)-4-isocyanatocyclohexane typically involves the reaction of a cyclohexane derivative with tert-butyl and isocyanate substituents. One common method is the reaction of trans-1-(tert-Butyl)-4-aminocyclohexane with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the desired trans configuration is maintained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the reactivity of isocyanates and the potential hazards associated with their handling.

Chemical Reactions Analysis

Types of Reactions: trans-1-(tert-Butyl)-4-isocyanatocyclohexane can undergo various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding derivatives.

    Polymerization Reactions: The compound can be used as a monomer in the synthesis of polyurethanes and other polymers.

Common Reagents and Conditions:

    Amines and Alcohols: For substitution reactions, common reagents include primary and secondary amines, as well as alcohols.

    Catalysts: Catalysts such as tertiary amines or metal catalysts may be used to facilitate certain reactions.

    Solvents: Reactions are often carried out in solvents like dichloromethane or toluene to ensure proper solubility and reaction kinetics.

Major Products:

    Ureas and Carbamates: Formed from the reaction with amines and alcohols.

    Polyurethanes: Resulting from polymerization reactions involving the isocyanate group.

Scientific Research Applications

Chemistry: trans-1-(tert-Butyl)-4-isocyanatocyclohexane is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology and Medicine:

Industry: In the industrial sector, this compound is utilized in the production of polyurethanes, which are used in various applications such as foams, coatings, and adhesives.

Mechanism of Action

The mechanism of action of trans-1-(tert-Butyl)-4-isocyanatocyclohexane primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

    trans-1-(tert-Butyl)-4-aminocyclohexane: A precursor in the synthesis of trans-1-(tert-Butyl)-4-isocyanatocyclohexane.

    trans-1-(tert-Butyl)-4-ethylcyclohexane: A structurally similar compound with an ethyl group instead of an isocyanate group.

Uniqueness: this compound is unique due to the presence of both a bulky tert-butyl group and a reactive isocyanate group in a trans configuration

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

1-tert-butyl-4-isocyanatocyclohexane

InChI

InChI=1S/C11H19NO/c1-11(2,3)9-4-6-10(7-5-9)12-8-13/h9-10H,4-7H2,1-3H3

InChI Key

SCGJIAWNVUIDNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)N=C=O

Origin of Product

United States

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